![molecular formula C21H40Cl2N2O2 B5163781 1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B5163781.png)
1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantanol with ethylene oxide to form 1-(2-hydroxyethyl)adamantane. This intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
化学反应分析
Types of Reactions
1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.
Substitution: Alkyl halides, sodium hydride, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The piperazine ring can interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1-adamantylamine: Shares the adamantane core but lacks the ethoxy and piperazine groups.
1-(2-hydroxyethyl)adamantane: An intermediate in the synthesis of the target compound.
4-ethylpiperazine: Contains the piperazine ring but lacks the adamantane core.
Uniqueness
1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is unique due to its combination of the adamantane core and the piperazine ring, which imparts both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O2.2ClH/c1-2-22-4-6-23(7-5-22)15-20(24)16-25-8-3-21-12-17-9-18(13-21)11-19(10-17)14-21;;/h17-20,24H,2-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQIGVYCWFDVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)
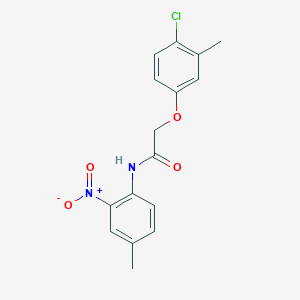
![1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5163713.png)
![N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5163714.png)
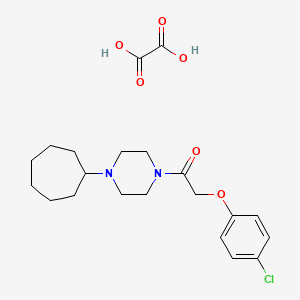
![2,3,4,5-tetrabromo-6-[(2-ethylphenyl)carbamoyl]benzoic Acid](/img/structure/B5163724.png)
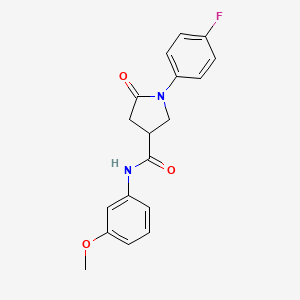
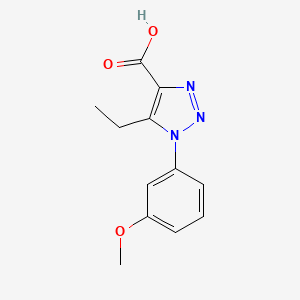
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
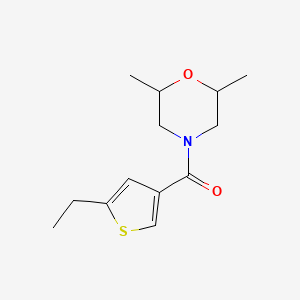
![4-(1,3-dioxoisoindol-2-yl)-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide](/img/structure/B5163759.png)

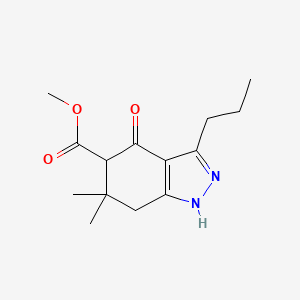
![4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
